molecular formula C7H6FNO3 B1304200 3-Fluoro-2-nitroanisole CAS No. 641-49-6

3-Fluoro-2-nitroanisole

Cat. No.: B1304200
CAS No.: 641-49-6
M. Wt: 171.13 g/mol
InChI Key: GMWOSSBFNSZKAH-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitroanisole: is an organic compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . It is a fluorinated nitroanisole derivative, characterized by the presence of a fluorine atom at the third position and a nitro group at the second position on the anisole ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-nitroanisole can be synthesized through several methods. One common approach involves the nitration of 3-fluoroanisole using a mixture of concentrated nitric acid and sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Scientific Research Applications

Chemistry: 3-Fluoro-2-nitroanisole is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-fluoro-2-nitroanisole depends on its chemical reactivity and the specific context in which it is used. For instance, in reduction reactions, the nitro group undergoes a transformation to an amino group through a series of electron transfer steps facilitated by the catalyst . The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions it participates in.

Comparison with Similar Compounds

  • 2-Fluoro-3-nitroanisole
  • 4-Fluoro-2-nitroanisole
  • 3-Fluoro-4-nitroanisole

Comparison: Compared to its analogs, 3-fluoro-2-nitroanisole is unique due to the specific positioning of the fluorine and nitro groups on the anisole ring. This positioning influences its reactivity and the types of chemical transformations it can undergo. For example, the presence of the fluorine atom at the third position can affect the electron density of the aromatic ring, thereby altering its reactivity in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

1-fluoro-3-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWOSSBFNSZKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382284
Record name 3-Fluoro-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641-49-6
Record name 3-Fluoro-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was synthesized according to the procedure of Example 76, Step 5, using 3-fluoro-2-nitrophenol [Combi-Blocks, OR-7136] and methanol as the starting materials.
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Synthesis routes and methods II

Procedure details

To a solution of 2,6-difluoronitrobenzene (5 g, 32 mmol) in methanol (50 mL) was added potassium hydroxide (1.8 g, 32.5 mmol), and the mixture was heated to reflux for 3 hr. Water was added, and the mixture was extracted with dichloromethane. The organic layer was separated, dried, filtered, and evaporated to yield 5.1 g (95%) of 1-fluoro-3-methoxy-2-nitrobenzene, 1e. MS m/z (MH+) 172.
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5 g
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reactant
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1.8 g
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reactant
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50 mL
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Synthesis routes and methods III

Procedure details

252 mg of sodium hydride as a 60% suspension in oil (6.29 mmol) are placed in a 100 mL three-necked flask containing 10 mL of THF and 0.255 mL of MeOH. The mixture is stirred at room temperature for 1 hour, and a solution of 2,6-difluoronitrobenzene 47 (1.0 g, 6.29 mmol) in 10 mL of THF is added. The reaction medium is left at room temperature for 16 hours. 10 mL of EtOAc are added and the resulting mixture is washed twice with 20 mL of distilled water. The organic phase is dried over MgSO4, filtered and finally evaporated to dryness. 0.93 g of product 52 is obtained (cream-coloured solid).
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252 mg
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suspension
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0 (± 1) mol
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reactant
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[Compound]
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oil
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6.29 mmol
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reactant
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three-necked
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100 mL
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reactant
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1 g
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reactant
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10 mL
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solvent
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10 mL
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0.255 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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